

dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B1315111

[Get Quote](#)

An In-depth Technical Guide to Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This technical guide provides a comprehensive overview of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and applications, presenting quantitative data in structured tables and experimental workflows as Graphviz diagrams.

Chemical Identity and Nomenclature

The IUPAC name for the compound is **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**. It is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The structure features methyl ester groups at positions 3 and 5, and a methyl group attached to the nitrogen at position 1.

Identifier	Value
IUPAC Name	dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
CAS Number	33146-99-5
Molecular Formula	C ₈ H ₁₀ N ₂ O ₄ [1]
Synonyms	1-methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester, 3,5-bis(methoxycarbonyl)-1-methylpyrazole, 1,3,5-trimethyl-pyrazole-3,5-dicarboxylate

Physicochemical Properties

The physical and chemical properties of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Property	Value
Molecular Weight	198.18 g/mol [1]
Density	1.29 g/cm ³ [1]
Boiling Point	303.2°C at 760 mmHg [1]
Flash Point	137.2°C [1]

Synthesis Protocols

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** can be achieved through a multi-step process starting from the commercially available 3,5-dimethyl-1H-pyrazole or 3,5-pyrazoledicarboxylic acid. A common route involves the oxidation of the methyl groups of 3,5-dimethyl-1H-pyrazole to carboxylic acids, followed by esterification and N-methylation. Alternatively, direct esterification of 3,5-pyrazoledicarboxylic acid followed by N-alkylation is a viable pathway.

Experimental Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to form the dicarboxylic acid precursor.

Materials:

- 3,5-Dimethyl-1H-pyrazole (0.818 mol)[2][3]
- Potassium permanganate (3.271 mol)[2]
- Water[2]
- Hydrochloric acid (aqueous solution)[2]

Procedure:

- Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C. [2]
- Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.[2]
- After the addition is complete, cool the mixture to room temperature.[2]
- Filter the precipitate of manganese dioxide (MnO_2) and wash it with water.[2]
- Acidify the filtrate with aqueous HCl to a pH of 2 and let it stand overnight.[2]
- Collect the resulting precipitate by filtration and wash with water to yield 1H-pyrazole-3,5-dicarboxylic acid.[2]

Experimental Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol details the esterification of the dicarboxylic acid.

Materials:

- 3,5-Pyrazoledicarboxylic acid (0.203 mol)[4]
- Methanol (125 mL)[4]
- Gaseous Hydrogen Chloride (HCl)[4]

Procedure:

- Mix 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid with 125 mL of methanol.[4]
- Saturate the mixture with gaseous HCl.[4]
- Heat the reaction mixture to reflux for 3 hours.[4]
- Allow the mixture to stand overnight at room temperature.[4]
- Collect the precipitate by filtration and wash with methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate as a white crystalline product.[4]

Experimental Protocol 3: N-methylation to form Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

This protocol describes the final N-alkylation step. A general procedure for N-alkylation of pyrazoles is adapted.

Materials:

- Dimethyl 1H-pyrazole-3,5-dicarboxylate
- A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- An appropriate solvent (e.g., acetone, DMF)

Procedure:

- Dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate in the chosen solvent.
- Add the base to the solution to deprotonate the pyrazole nitrogen.
- Add the methylating agent dropwise to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Work up the reaction mixture by filtering any solids and removing the solvent under reduced pressure.
- Purify the crude product by crystallization or column chromatography to yield the final product.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anti-tumor properties.^{[5][6][7]} **Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** serves as a versatile building block for the synthesis of more complex, biologically active molecules. The ester functionalities provide reactive sites for further chemical modifications, such as amidation to form novel carboxamide derivatives or reduction to corresponding alcohols, which can then be used to introduce further diversity.

The pyrazole core is present in several approved drugs, highlighting its importance as a pharmacophore. The specific substitution pattern of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** makes it a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs. For instance, it can be used in the synthesis of ligands for coordination chemistry or as a precursor for compounds that interact with specific biological targets.^[8]

Safety and Handling

The related compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, is associated with the following GHS hazard statements:

- H302: Harmful if swallowed.[9]
- H312: Harmful in contact with skin.[9]
- H315: Causes skin irritation.[9]
- H319: Causes serious eye irritation.[9]
- H332: Harmful if inhaled.[9]
- H335: May cause respiratory irritation.[9]

It is recommended to handle **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** with similar precautions. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

Visualized Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | CAS 33146-99-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. tsijournals.com [tsijournals.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbino.com]
- 9. 3,5-dimethyl 1H-pyrazole-3,5-dicarboxylate | C7H8N2O4 | CID 1484491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1315111#dimethyl-1-methyl-1h-pyrazole-3-5-dicarboxylate-iupac-name\]](https://www.benchchem.com/product/b1315111#dimethyl-1-methyl-1h-pyrazole-3-5-dicarboxylate-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com